molecular formula C7H5Cl2I B067394 1,5-Dichloro-2-iodo-3-methylbenzene CAS No. 175277-97-1

1,5-Dichloro-2-iodo-3-methylbenzene

Cat. No. B067394
M. Wt: 286.92 g/mol
InChI Key: MNSJEXGGZOEAPS-UHFFFAOYSA-N
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Description

"1,5-Dichloro-2-iodo-3-methylbenzene" is a halogenated aromatic compound, which implies a complex interplay of substituents that could significantly influence its chemical behavior and reactivity. This discussion will explore relevant chemical principles derived from research on similar compounds.

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves strategic functionalization to incorporate different halogen atoms onto the aromatic ring. A method for the synthesis of diiodobenzenes, which could be analogous to the synthesis of "1,5-Dichloro-2-iodo-3-methylbenzene," utilizes iodine monochloride in alcoholic solvents, emphasizing the importance of solvent choice for yield optimization (Wariishi, Morishima, & Inagaki, 2003).

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for understanding their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are typically employed to elucidate such structures, revealing insights into electron distribution, bond lengths, and angles that dictate the compound's chemical behavior.

Chemical Reactions and Properties

Halogenated aromatics undergo various chemical reactions, including but not limited to nucleophilic substitution, electrophilic substitution, and coupling reactions. For instance, dibromobenzenes serve as precursors in reactions forming benzynes, underlining the versatility of halogenated compounds in synthetic chemistry (Diemer, Leroux, & Colobert, 2011).

Scientific Research Applications

Thermochemical Studies

Studies on the thermochemistry of halogen-substituted methylbenzenes, such as experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, have been conducted to evaluate the internal consistency of experimental measurements. These studies involve a variety of bromo- and iodo-substituted methylbenzenes, aiding in the calculation of gas-phase enthalpies of formation using quantum-chemical methods. Such research provides foundational knowledge for understanding the physical properties and reactivity of halogenated aromatic compounds, including 1,5-Dichloro-2-iodo-3-methylbenzene (Verevkin et al., 2015).

Synthetic Applications

The reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride leading to ring-opened products demonstrates the synthetic utility of halogenated compounds in creating structurally diverse molecules. This process, applicable across various donors and acceptors, highlights the potential for synthesizing complex molecules from simpler halogenated precursors like 1,5-Dichloro-2-iodo-3-methylbenzene (Garve et al., 2014).

Structural Analysis

Investigations into the structural disorder, such as in ortho-dichlorotetramethylbenzene, through techniques like x-ray diffraction and deuterium NMR, shed light on the molecular dynamics and solid-state behavior of halogenated aromatic compounds. These studies provide valuable insights into the crystalline structures and phase behavior of similar compounds, including 1,5-Dichloro-2-iodo-3-methylbenzene (Bräuniger et al., 2001).

Antimicrobial Properties

Research into the antimicrobial properties of halogenated compounds, as seen in the study of acylphloroglucinols from Hypericum beanii, points to the biological activity of halogenated aromatic molecules. While the specific antimicrobial activity of 1,5-Dichloro-2-iodo-3-methylbenzene is not documented, the broader category of halogenated benzenes demonstrates potential for pharmaceutical applications (Shiu & Gibbons, 2006).

Safety And Hazards

The safety information for “1,5-Dichloro-2-iodo-3-methylbenzene” indicates that it may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,5-dichloro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJEXGGZOEAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384200
Record name 1,5-dichloro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-iodo-3-methylbenzene

CAS RN

175277-97-1
Record name 1,5-Dichloro-2-iodo-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dichloro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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